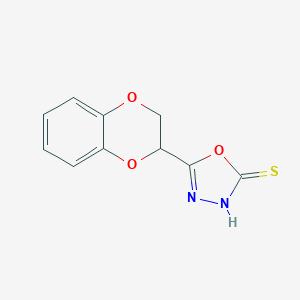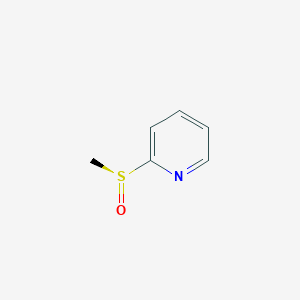
(S)-2-Methylsulfinylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-Methylsulfinylpyridine, also known as S-methyl-L-cysteine sulfoxide (SMCS), is a sulfur-containing compound found in plants such as garlic and onions. It has been widely studied for its potential health benefits and applications in scientific research.
Mecanismo De Acción
The mechanism of action of (S)-2-Methylsulfinylpyridine is not fully understood. However, it is believed to exert its effects through various pathways, including the modulation of gene expression, the inhibition of oxidative stress, and the regulation of inflammatory responses. It has also been shown to interact with various enzymes and receptors in the body, including the cyclooxygenase enzyme, the nuclear factor-kappa B pathway, and the peroxisome proliferator-activated receptor.
Biochemical and Physiological Effects:
(S)-2-Methylsulfinylpyridine has been shown to have various biochemical and physiological effects. It has been demonstrated to have antioxidant properties, which can help to protect cells from oxidative damage. It has also been shown to have anti-inflammatory effects, which can help to reduce inflammation in the body. In addition, (S)-2-Methylsulfinylpyridine has been shown to have anticancer properties, which can help to prevent the growth and spread of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (S)-2-Methylsulfinylpyridine in lab experiments is its availability and relatively low cost, as it can be synthesized from garlic or onion extract. Another advantage is its stability, which allows it to be stored for long periods of time. However, one limitation is its low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for the study of (S)-2-Methylsulfinylpyridine. One area of research is the investigation of its effects on cardiovascular health, diabetes, and neurodegenerative diseases. Another area of research is the development of novel synthetic methods for (S)-2-Methylsulfinylpyridine and other sulfur-containing compounds. Additionally, further studies are needed to elucidate the mechanism of action of (S)-2-Methylsulfinylpyridine and its potential applications in scientific research.
Métodos De Síntesis
(S)-2-Methylsulfinylpyridine can be synthesized from (S)-2-Methylsulfinylpyridineysteine, which is obtained from garlic or onion extract. The synthesis involves the oxidation of (S)-2-Methylsulfinylpyridineysteine with hydrogen peroxide or potassium permanganate, followed by the addition of pyridine. The resulting product is (S)-2-Methylsulfinylpyridine, which can be purified by recrystallization.
Aplicaciones Científicas De Investigación
(S)-2-Methylsulfinylpyridine has been studied for its potential health benefits, including its antioxidant, anti-inflammatory, and anticancer properties. It has also been investigated for its effects on cardiovascular health, diabetes, and neurodegenerative diseases. In scientific research, (S)-2-Methylsulfinylpyridine has been used as a standard reference compound in the analysis of garlic and onion extracts. It has also been used as a precursor in the synthesis of other sulfur-containing compounds.
Propiedades
Número CAS |
114977-57-0 |
|---|---|
Nombre del producto |
(S)-2-Methylsulfinylpyridine |
Fórmula molecular |
C6H7NOS |
Peso molecular |
141.19 g/mol |
Nombre IUPAC |
2-[(S)-methylsulfinyl]pyridine |
InChI |
InChI=1S/C6H7NOS/c1-9(8)6-4-2-3-5-7-6/h2-5H,1H3/t9-/m0/s1 |
Clave InChI |
UWYSBYGJIUSXBJ-VIFPVBQESA-N |
SMILES isomérico |
C[S@](=O)C1=CC=CC=N1 |
SMILES |
CS(=O)C1=CC=CC=N1 |
SMILES canónico |
CS(=O)C1=CC=CC=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline-2-carboxylic acid](/img/structure/B40730.png)
![2-Phenylimidazo[1,2-A]pyridine-3-carboxylic acid](/img/structure/B40731.png)
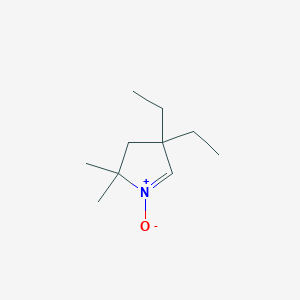
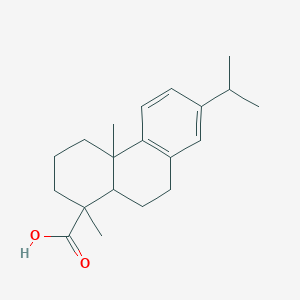
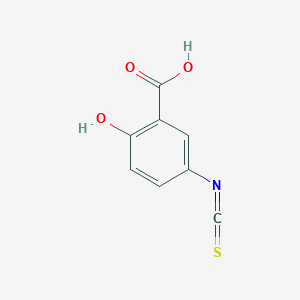
![5-Ethoxy-1,3-dioxa-4-azaspiro[5.5]undec-4-en-2-one](/img/structure/B40741.png)

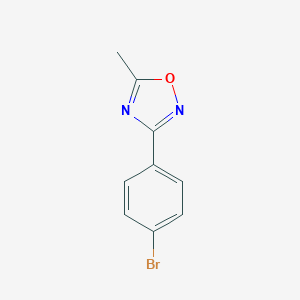
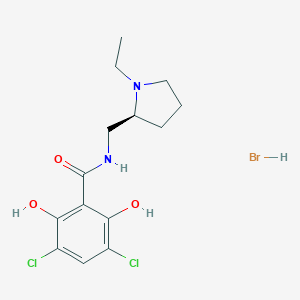
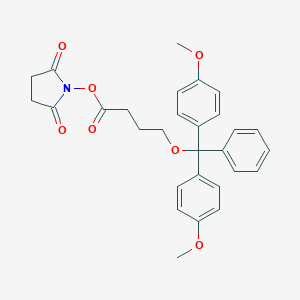
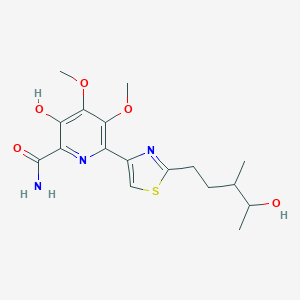
![Thieno[2,3-c]pyridine, 6-ethyl-4,5,6,7-tetrahydro-2-methyl-(9CI)](/img/structure/B40754.png)
